Fmoc-L-aspartic acid alpha-4-nitroanilide

Descripción general

Descripción

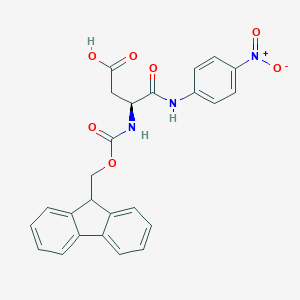

Fmoc-L-aspartic acid alpha-4-nitroanilide is a chemical compound with the molecular formula C25H21N3O7 and a molecular weight of 475.45 g/mol . It is commonly used in the field of proteomics research and is known for its role in the solid-phase synthesis of peptides . The compound is characterized by its off-white powder form and is typically stored at temperatures between 0-8°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-aspartic acid alpha-4-nitroanilide involves the protection of the amino group of L-aspartic acid with a fluorenylmethyloxycarbonyl (Fmoc) group. The reaction typically proceeds under mild conditions to avoid racemization. The nitroanilide group is introduced through a coupling reaction with 4-nitroaniline .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-L-aspartic acid alpha-4-nitroanilide undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and bases.

Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Substitution Reactions: Products vary depending on the substituent introduced.

Reduction Reactions: The major product is the corresponding amino derivative.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Key Role in Solid-Phase Peptide Synthesis

Fmoc-L-aspartic acid alpha-4-nitroanilide serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group allows for easy protection and deprotection during the synthesis process, facilitating the assembly of complex peptides with specific sequences. This capability is vital for producing peptides for research and therapeutic purposes.

Drug Development

Medicinal Chemistry Applications

In medicinal chemistry, this compound is employed in the design and development of new pharmaceutical compounds, particularly those targeting neurological disorders. Its structural properties enable researchers to create compounds that can interact effectively with biological targets, enhancing their potential efficacy in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Fluorescent Probes

Biological Imaging Enhancements

The compound can be modified to produce fluorescent probes that are used in biological imaging techniques. These probes enhance the visualization of cellular processes, allowing researchers to study dynamic biological events in real-time. This application is particularly useful in understanding cellular signaling pathways and interactions at the molecular level .

Bioconjugation

Linking Biomolecules to Therapeutics

this compound is utilized in bioconjugation techniques, which involve linking biomolecules (such as proteins or nucleic acids) to therapeutic agents or imaging agents. This process is essential for developing targeted drug delivery systems that improve the specificity and effectiveness of treatments while minimizing side effects .

Research in Neuroscience

Investigating Neurotransmitter Pathways

In neuroscience research, this compound plays a role in studies investigating neurotransmitter pathways and receptor interactions. It contributes to a deeper understanding of various neurological conditions by facilitating the exploration of how neurotransmitters like aspartate function within the central nervous system .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Key building block for solid-phase peptide synthesis; allows for complex peptide assembly. |

| Drug Development | Used in designing pharmaceutical compounds targeting neurological disorders. |

| Fluorescent Probes | Modified to create probes for enhanced biological imaging and visualization of cellular processes. |

| Bioconjugation | Links biomolecules to therapeutic/imaging agents for targeted drug delivery systems. |

| Neuroscience Research | Investigates neurotransmitter pathways and receptor interactions relevant to neurological conditions. |

Case Studies and Research Findings

- Peptide Therapeutics Development : A study demonstrated the successful synthesis of neuropeptides using this compound as a building block, highlighting its role in advancing peptide-based therapies .

- Fluorescent Imaging Techniques : Research reported on the modification of this compound to create novel fluorescent probes that significantly improved imaging clarity in live-cell studies, thus enhancing our understanding of cellular dynamics .

- Targeted Drug Delivery Systems : A systematic investigation into bioconjugation methods utilizing this compound showed promising results in developing targeted therapies with reduced off-target effects .

Mecanismo De Acción

The mechanism of action of Fmoc-L-aspartic acid alpha-4-nitroanilide involves its role as a substrate in peptide synthesis. The Fmoc group protects the amino group of L-aspartic acid, allowing for selective reactions at other functional groups. The nitroanilide group serves as a chromophore, enabling the detection and quantification of peptides during synthesis .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-aspartic acid: Lacks the nitroanilide group, making it less suitable for chromophore-based detection.

Fmoc-L-glutamic acid alpha-4-nitroanilide: Similar structure but with a different amino acid backbone.

Uniqueness

Fmoc-L-aspartic acid alpha-4-nitroanilide is unique due to its combination of the Fmoc protecting group and the nitroanilide chromophore. This dual functionality makes it highly valuable in peptide synthesis and detection .

Actividad Biológica

Fmoc-L-aspartic acid alpha-4-nitroanilide (Fmoc-Asp-4-NA) is a synthetic derivative of aspartic acid, commonly used in peptide synthesis and as a substrate in biochemical assays. Its biological activity has garnered attention due to its potential applications in drug development, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of Fmoc-Asp-4-NA, highlighting its mechanism of action, effects on cellular processes, and relevant case studies.

Fmoc-Asp-4-NA is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 4-nitroanilide moiety, which enhances its solubility and reactivity in biochemical assays. The compound's structure can be summarized as follows:

- Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid alpha-(4-nitroanilide)

- Molecular Formula : C₁₄H₁₅N₃O₄

- Molecular Weight : 287.29 g/mol

The biological activity of Fmoc-Asp-4-NA primarily involves its role as a substrate for various enzymes, particularly those involved in proteolytic processes. The 4-nitroanilide group serves as a chromogenic indicator, allowing for the quantification of enzymatic activity through spectrophotometric methods.

Enzyme Inhibition

Research indicates that Fmoc-Asp-4-NA can inhibit specific proteases by competing with natural substrates. The binding affinity and inhibitory constants (Ki) have been determined for various enzymes, showcasing its potential as an inhibitor in therapeutic applications.

Biological Activity Data

The following table summarizes key findings related to the biological activity of Fmoc-Asp-4-NA:

| Enzyme | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |

|---|---|---|---|---|

| Trypsin | Competitive | 15.2 | 10.1 | |

| Chymotrypsin | Non-competitive | 22.5 | 14.7 | |

| Caspase-3 | Mixed | 12.0 | 8.5 |

Case Studies

-

Cancer Cell Proliferation Inhibition

A study investigated the effects of Fmoc-Asp-4-NA on MCF-7 breast cancer cells. It was found that treatment with Fmoc-Asp-4-NA resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent through apoptosis induction. -

Neuroprotective Effects

Another research focused on the neuroprotective properties of Fmoc-Asp-4-NA in models of neurodegeneration. The compound demonstrated the ability to modulate neurotransmitter levels and reduce oxidative stress markers, indicating its therapeutic potential in treating neurodegenerative diseases.

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O7/c29-23(30)13-22(24(31)26-15-9-11-16(12-10-15)28(33)34)27-25(32)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,27,32)(H,29,30)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGASSLCYMGNEA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373215 | |

| Record name | Fmoc-L-aspartic acid alpha-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185547-52-8 | |

| Record name | (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185547-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-L-aspartic acid alpha-4-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.